4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C20H14BrN3O3 . It is a part of a collection of rare and unique chemicals often used in early discovery research . This compound is characterized by its unique structure, which includes a bromobenzoate group and an isonicotinoylcarbohydrazonoyl moiety.
Preparation Methods
The preparation of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate typically involves multi-step organic synthesis. The synthetic route often includes the following steps:
Formation of the isonicotinoylcarbohydrazonoyl moiety: This step involves the reaction of isonicotinic acid hydrazide with appropriate reagents to form the carbohydrazonoyl group.
Coupling with 3-bromobenzoic acid: The isonicotinoylcarbohydrazonoyl intermediate is then coupled with 3-bromobenzoic acid under specific reaction conditions to form the final product.
Chemical Reactions Analysis
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the 3-bromobenzoate group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions:
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use in research.
Comparison with Similar Compounds
Similar compounds to 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-bromobenzoate include:
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 3-phenylacrylate: This compound has a similar structure but with a phenylacrylate group instead of a bromobenzoate group.
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 4-bromobenzoate: This compound differs by the position of the bromine atom on the benzoate group.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
303088-23-5 |
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Molecular Formula |
C20H14BrN3O3 |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C20H14BrN3O3/c21-17-3-1-2-16(12-17)20(26)27-18-6-4-14(5-7-18)13-23-24-19(25)15-8-10-22-11-9-15/h1-13H,(H,24,25)/b23-13+ |
InChI Key |
IGUVASHHWQNFOR-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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